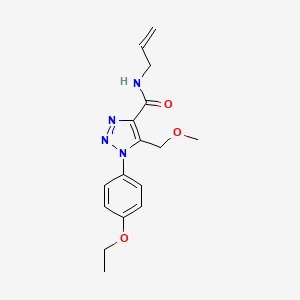

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an aryl group at position 1, a carboxamide group at position 4, and variable substituents at positions 5 and the amide nitrogen. The title compound features a 4-ethoxyphenyl group at position 1, a methoxymethyl group at position 5, and a prop-2-en-1-yl (allyl) group on the amide nitrogen. These substituents influence its physicochemical properties, such as solubility and metabolic stability, and biological activity, particularly in therapeutic contexts like anticancer or enzyme inhibition .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-prop-2-enyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYAHFVDHZLQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC=C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article focuses on the biological activity of this specific triazole derivative, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 286.32 g/mol

- Structural Characteristics : The compound features a triazole ring, an ethoxyphenyl group, and a methoxymethyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various areas:

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Escherichia coli | 1 - 4 µg/mL |

| Pseudomonas aeruginosa | 0.25 - 1 µg/mL |

These MIC values suggest that the compound may be more effective than some conventional antibiotics like ciprofloxacin in certain contexts .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated against various fungal strains, showing effectiveness comparable to established antifungals. For example:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 - 2 |

| Aspergillus niger | 1 - 3 |

These findings indicate that the compound could serve as a potential treatment option for fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been subjected to cytotoxicity assays against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 10 - 20 |

| MCF-7 (breast cancer) | 15 - 30 |

| A549 (lung cancer) | 12 - 25 |

The IC values indicate moderate to high cytotoxicity against these cancer cell lines, suggesting that this triazole derivative may inhibit tumor growth effectively .

The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes. For instance:

- Antibacterial Mechanism : Triazoles may inhibit bacterial DNA synthesis by targeting DNA gyrase, leading to cell death.

- Antifungal Mechanism : They disrupt ergosterol biosynthesis in fungal membranes.

- Anticancer Mechanism : The compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cytokine release.

Case Studies

A recent study published in MDPI highlighted the synthesis and evaluation of new triazole derivatives, including compounds structurally related to our focus compound. These studies confirmed significant antibacterial and antifungal activity against a range of pathogens and demonstrated that structural modifications can enhance potency .

Comparison with Similar Compounds

Core Structural Variations

The 1,2,3-triazole-4-carboxamide scaffold is highly modular. Key structural variations among analogs include:

- 4-Methoxyphenyl in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020) increases lipophilicity .

- Substituents at position 5 :

- Methoxymethyl in the title compound improves solubility compared to methyl or trifluoromethyl groups in analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid .

- Cyclopropyl in 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide introduces steric bulk, affecting conformational flexibility .

- Amide nitrogen substituents :

Physicochemical Properties

- Solubility : The methoxymethyl group in the title compound enhances hydrophilicity compared to methyl or cyclopropyl substituents .

- Metabolic Stability : The allyl group on the amide nitrogen may reduce oxidative metabolism compared to hydroxyethyl or phenyl groups .

Data Table: Key Analogs and Their Properties

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.